molecular formula C12H17I B13511646 4-Iodo-1,2-bis(propan-2-yl)benzene

4-Iodo-1,2-bis(propan-2-yl)benzene

Cat. No.: B13511646
M. Wt: 288.17 g/mol
InChI Key: NVJMMDFJPCJEFE-UHFFFAOYSA-N
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Description

4-Iodo-1,2-bis(propan-2-yl)benzene is an organic compound with the molecular formula C12H17I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with two isopropyl groups

Preparation Methods

The synthesis of 4-Iodo-1,2-bis(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,2-bis(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Iodo-1,2-bis(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

    Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Iodo-1,2-bis(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes, enabling the tracking of biological processes.

    Medicine: It has potential applications in drug development, particularly in the design of molecules with specific biological activities. Its structure can be modified to enhance its interaction with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Iodo-1,2-bis(propan-2-yl)benzene can be compared with other similar compounds, such as:

    1-Iodo-2-(propan-2-yl)benzene: This compound has only one isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-Iodo-1,2-dimethylbenzene: The presence of methyl groups instead of isopropyl groups results in different chemical properties and reactivity.

    4-Bromo-1,2-bis(propan-2-yl)benzene: The bromine atom is less reactive than iodine, leading to different reaction conditions and products.

Properties

Molecular Formula

C12H17I

Molecular Weight

288.17 g/mol

IUPAC Name

4-iodo-1,2-di(propan-2-yl)benzene

InChI

InChI=1S/C12H17I/c1-8(2)11-6-5-10(13)7-12(11)9(3)4/h5-9H,1-4H3

InChI Key

NVJMMDFJPCJEFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)I)C(C)C

Origin of Product

United States

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